4-[(4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline
CAS No.: 3248-93-9
Cat. No.: VC1700285
Molecular Formula: C20H19N3
Molecular Weight: 301.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3248-93-9 |
|---|---|
| Molecular Formula | C20H19N3 |
| Molecular Weight | 301.4 g/mol |
| IUPAC Name | 4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline |
| Standard InChI | InChI=1S/C20H19N3/c1-13-12-16(6-11-19(13)23)20(14-2-7-17(21)8-3-14)15-4-9-18(22)10-5-15/h2-12,23H,21-22H2,1H3 |
| Standard InChI Key | YDCMWLQSPFTWCS-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=CC1=N |
| Canonical SMILES | CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=CC1=N |
Introduction
Physical and Chemical Properties
Structural Characteristics
The compound features a complex structure with three key components: two p-aminophenyl groups and one o-methylaniline group connected to a central carbon atom. The arrangement creates a conjugated system with an iminocyclohexa-2,5-dien-1-ylidene moiety, contributing to its potential chromophoric properties. The methyl group at the ortho position on one of the aromatic rings distinguishes it from similar compounds and influences its steric properties.
Molecular Properties
The molecular properties of 4-[(4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline are summarized in Table 1, providing essential information about its chemical identity and structural parameters.
Table 1: Molecular Properties of 4-[(4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline
Chemical Behavior and Reactivity
Stability and Reactivity Patterns
The compound's stability is influenced by its conjugated system and functional groups. The presence of amino groups (-NH2) makes the compound susceptible to oxidation and protonation reactions. Under standard conditions, the compound likely exhibits reasonable stability but may be sensitive to strong oxidizing agents, acids, and prolonged exposure to light due to its chromophoric structure.
Functional Group Reactivity
The amino groups present in the molecule serve as sites for various chemical transformations. These functional groups can participate in nucleophilic reactions, form salts with acids, undergo diazotization, and engage in condensation reactions. The reactivity profile is consistent with related compounds that form various salts, as evidenced by the documented existence of acetate and hydrochloride derivatives of similar structures .
Synthesis and Production
Industrial Production Considerations
For industrial-scale production, the synthesis would likely involve optimized reaction conditions to ensure high yield and purity. Given the potential applications as a colorant, process parameters would focus on consistency in color properties and minimization of byproducts. Quality control measures would involve spectroscopic analysis to confirm structural integrity and chromatographic techniques to ensure purity.
Analytical Characterization
Chromatographic Analysis
Purification and analysis of this compound would typically employ chromatographic techniques such as:
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High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity determination
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Thin-Layer Chromatography (TLC): For reaction monitoring and preliminary identification
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Column chromatography: For preparative purification
Structural Relationships and Derivatives
Related Compounds and Derivatives
The research data reveals several structurally related compounds that share core features with 4-[(4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline. Table 2 summarizes these relationships and highlights the structural variations.
Table 2: Structural Comparison with Related Compounds
Salt Forms and Modifications
The existence of various salt forms demonstrates the compound's ability to engage in acid-base reactions, primarily through its amino groups. These salt forms often exhibit different solubility profiles and stability characteristics compared to the parent compound. The documented derivatives include hydrochloride and acetate salts, which may offer advantages in certain applications due to modified physical properties .
Applications and Significance
Industrial Applications
Based on its structural features and relationship to known dyes, 4-[(4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline likely finds applications in:
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Textile dyeing processes where triphenylmethane derivatives serve as important colorants
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Ink formulations for specific printing applications
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Colorimetric indicators in analytical chemistry
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Specialty pigments for industrial coatings
Research and Analytical Applications
In research settings, the compound and its derivatives may serve as:
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Model compounds for studying structure-property relationships in chromophores
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Precursors for the synthesis of more complex dye molecules
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Components in photochemical studies involving electron transfer processes
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Potential candidates for sensor development due to their chromophoric properties
Current Research Trends and Future Perspectives
Future Research Directions
Potential areas for future investigation of this compound include:
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Structure-activity relationship studies to optimize color properties
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Development of environmentally friendly synthesis methods
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Exploration of novel applications beyond traditional colorant uses
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Investigation of photophysical properties for potential sensing applications
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Computational studies to predict reactivity and spectral characteristics
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